

A Comparative Spectroscopic Guide to 2,4-Dimethyl-1,4-pentadiene

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Compound of Interest

Compound Name: 2,4-Dimethyl-1,4-pentadiene

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This guide provides a comprehensive comparison of the spectroscopic properties of **2,4-Dimethyl-1,4-pentadiene** with its structural isomer, 2,4-Dimethyl-1,3-pentadiene, and the parent compound, 1,4-pentadiene. This document is intended for researchers, scientists, and professionals in drug development and other relevant fields to facilitate the identification and differentiation of these dienes through spectroscopic analysis.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **2,4-Dimethyl-1,4-pentadiene** and its comparators.

Table 1: ^1H NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
2,4-Dimethyl-1,4-pentadiene	4.7	s	4H	=CH ₂
2.8	s	2H	-CH ₂ -	
1.8	s	6H	-CH ₃	
2,4-Dimethyl-1,3-pentadiene	5.4	s	1H	=CH-
4.9	s	2H	=CH ₂	
1.9	s	6H	-CH ₃	
1.8	s	3H	-CH ₃	
1,4-Pentadiene[1]	5.8	m	2H	-CH=
5.0	m	4H	=CH ₂	
2.7	t	2H	-CH ₂ -	

Table 2: ¹³C NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm
2,4-Dimethyl-1,4-pentadiene	Data not readily available in searched literature.
2,4-Dimethyl-1,3-pentadiene[2][3]	142.2, 134.7, 124.9, 115.8, 25.5, 21.0, 18.2
1,4-Pentadiene	137.9, 115.1, 41.6

Table 3: Infrared (IR) Spectroscopy Data

Compound	Key Absorptions (cm ⁻¹)	Functional Group
2,4-Dimethyl-1,4-pentadiene[4]	~3080, ~2970, ~1650, ~890	=C-H stretch, C-H stretch, C=C stretch, =CH ₂ bend
2,4-Dimethyl-1,3-pentadiene	~3090, ~2970, ~1640, ~1590, ~880	=C-H stretch, C-H stretch, C=C stretch (asym), C=C stretch (sym), =CH ₂ bend
1,4-Pentadiene[1]	~3080, ~2930, ~1640, ~990, ~910	=C-H stretch, C-H stretch, C=C stretch, =CH ₂ bend (trans), =CH ₂ bend

Table 4: Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
2,4-Dimethyl-1,4-pentadiene[5]	96	81, 67, 55, 41
2,4-Dimethyl-1,3-pentadiene	96	81, 67, 53, 41
1,4-Pentadiene[1]	68	67, 53, 41, 39

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh approximately 10-20 mg of the diene sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
- Cap the NMR tube securely.

¹H NMR Acquisition:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Solvent: Chloroform-d (CDCl₃).
- Temperature: 298 K.
- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16-32.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

- Spectrometer: 100 MHz or higher field NMR spectrometer.
- Solvent: Chloroform-d (CDCl₃).
- Temperature: 298 K.
- Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
- Number of Scans: 1024 or more, depending on sample concentration.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-150 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- Place a single drop of the neat liquid diene sample onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

- Carefully place a second salt plate on top of the first, creating a thin liquid film between the plates.
- Mount the salt plate assembly in the sample holder of the IR spectrometer.

Data Acquisition (FTIR):

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Mode: Transmittance.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: A background spectrum of the empty spectrometer should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Introduction (GC-MS):

- Dilute the diene sample in a volatile solvent (e.g., dichloromethane or hexane).
- Inject a small volume (e.g., 1 μL) of the diluted sample into the gas chromatograph (GC) coupled to a mass spectrometer.

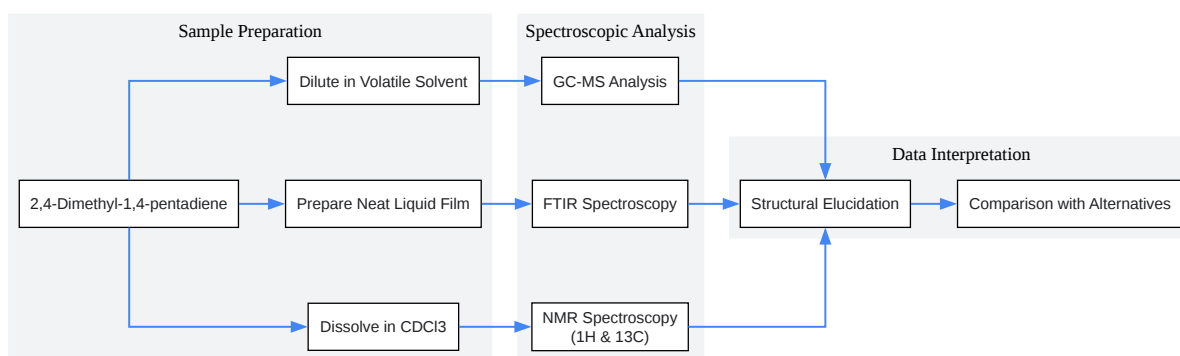
GC Conditions:

- Column: A non-polar capillary column (e.g., DB-5ms).
- Injector Temperature: 250 $^{\circ}\text{C}$.
- Oven Program: Start at 40 $^{\circ}\text{C}$, hold for 2 minutes, then ramp to 200 $^{\circ}\text{C}$ at 10 $^{\circ}\text{C}/\text{min}$.
- Carrier Gas: Helium.

MS Conditions (Electron Ionization - EI):

- Ionization Energy: 70 eV.
- Mass Range: 35-200 amu.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.

Visualizations



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Caption: Workflow for the spectroscopic analysis of **2,4-Dimethyl-1,4-pentadiene**.

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